molecular formula C6H7IO4S B3118081 2-Iodobenzenesulfonic acid hydrate CAS No. 2307737-88-6

2-Iodobenzenesulfonic acid hydrate

Cat. No.: B3118081
CAS No.: 2307737-88-6
M. Wt: 302.09
InChI Key: NKURGDXZAXBCAJ-UHFFFAOYSA-N
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Description

2-Iodobenzenesulfonic acid hydrate is an organic compound with the molecular formula C6H6IO4S. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Scientific Research Applications

2-Iodobenzenesulfonic acid hydrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hypervalent iodine compounds and as an intermediate in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

    Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

Target of Action

It is known to be a powerful hypervalent iodine(v) oxidant , suggesting that it may interact with various biological molecules susceptible to oxidation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodobenzenesulfonic acid hydrate. Factors such as pH, temperature, and the presence of other molecules could potentially affect its reactivity and stability .

Safety and Hazards

2-Iodobenzenesulfonic acid hydrate is classified as dangerous and can cause severe skin burns and eye damage . It may also be corrosive to metals . It should be stored in a dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzenesulfonic acid can be synthesized by reacting benzenesulfonyl chloride (C6H5SO2Cl) with sodium iodide (NaI). The reaction involves the substitution of the sulfonyl chloride group with an iodine atom, followed by crystallization purification to obtain the target product .

Industrial Production Methods: Industrial production of 2-iodobenzenesulfonic acid hydrate typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures .

Chemical Reactions Analysis

2-Iodobenzenesulfonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant.

    Reduction: The compound can be reduced to form 2-iodosylbenzenesulfonic acid using periodic acid as an oxidant.

    Substitution: The iodine atom in 2-iodobenzenesulfonic acid can be substituted with other functional groups under appropriate conditions, making it a versatile intermediate in organic synthesis.

Common reagents used in these reactions include Oxone, sodium periodate, and periodic acid. The major products formed from these reactions are 2-iodoxybenzenesulfonic acid and 2-iodosylbenzenesulfonic acid .

Comparison with Similar Compounds

2-Iodobenzenesulfonic acid hydrate can be compared with other similar compounds such as:

    2-Iodoxybenzenesulfonic acid (IBS): A powerful hypervalent iodine(V) oxidant used in organic synthesis.

    2-Iodosylbenzenesulfonic acid: A reduced form of IBS, used in various oxidation reactions.

    Benzenesulfonic acid derivatives: Other derivatives of benzenesulfonic acid with different substituents, used in various chemical and industrial applications.

The uniqueness of this compound lies in its ability to form hypervalent iodine compounds, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

2-iodobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKURGDXZAXBCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)I.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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